N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
Description
The compound N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide features a tetracyclic pyrrolo[3,2,1-ij]quinolinone core fused with a benzenesulfonamide group. This structure combines a rigid heterocyclic system with a sulfonamide moiety, which is often associated with bioactivity in medicinal chemistry.
Key structural features include:
- Pyrroloquinolinone core: A fused bicyclic system with a lactam (2-oxo) group.
- Sulfonamide substituent: The benzenesulfonamide group at position 8, which may influence solubility and binding interactions.
Properties
IUPAC Name |
N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-12-16-11-14(19-24(22,23)15-7-3-2-4-8-15)10-13-6-5-9-20(17(13)16)18(12)21/h2-4,7-8,10-12,19H,5-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSWYLOFHPKSPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID51090579 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function. The specific interactions and resulting changes would depend on the exact nature of the target and the specific derivative .
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.
Result of Action
Given the broad range of biological activities associated with indole derivatives, the effects could potentially include reduced inflammation, inhibited viral replication, suppressed cancer cell proliferation, blocked HIV infection, reduced oxidative stress, inhibited microbial growth, treated tuberculosis, controlled diabetes, cured malaria, and inhibited cholinesterase activity.
Biological Activity
N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrroloquinoline core linked to a benzenesulfonamide moiety. The molecular formula is , and it exhibits a molecular weight of 320.40 g/mol. Its unique configuration contributes to its diverse biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. Research indicates that it exhibits growth inhibition against various cancer cell lines. For instance:
- Melanoma Cells : The compound demonstrated a growth inhibition rate of approximately 55% against the MALME-M melanoma cell line.
- IC50 Values : In some studies, related compounds showed IC50 values in the range of 0.126 μM to 0.164 μM against cervical and liver cancer cells, suggesting strong potential for therapeutic use against these malignancies .
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cell proliferation and survival pathways.
- Apoptosis Induction : It has been observed to induce apoptosis in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest : The compound may cause cell cycle arrest at the G1/S phase, preventing cancer cell division.
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has shown promise in anti-inflammatory applications. Studies suggest that it may reduce pro-inflammatory cytokines and inhibit pathways associated with inflammation .
Antimicrobial Activity
Preliminary investigations indicate that this compound possesses antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Study on Anticancer Efficacy
A comprehensive study evaluated the efficacy of related compounds with similar structures against multiple cancer types:
| Compound | Cancer Type | IC50 (μM) | Growth Inhibition (%) |
|---|---|---|---|
| 1 | Melanoma (MALME-M) | 0.164 | 55 |
| 2 | Cervical (HeLa) | 0.126 | Moderate |
| 3 | Liver (SMMC-7721) | 0.071 | High |
This table summarizes findings from various studies demonstrating the effectiveness of these compounds in inhibiting cancer cell growth .
Interaction Studies
Interaction studies have shown that N-(1-methyl-2-oxo...) can effectively bind to target proteins involved in signaling pathways critical for cancer progression. Such interactions are essential for understanding how this compound can be optimized for therapeutic use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to structurally related molecules from the evidence, focusing on core scaffolds, substituents, and functional groups.
Table 1: Structural Comparison
Key Observations :
- The target compound is distinguished by its sulfonamide group, contrasting with benzamide (Compound 22), oxalamide (Compounds 9 and 10), or thioxothiazolidinone () substituents.
- Core variations include pyrano-pyrido-quinolinone (Compound 22) and dimeric structures (28a), which alter conformational rigidity and electronic properties .
Analytical and Spectroscopic Data
Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for structural validation:
- Target Compound: Expected to fragment at the sulfonamide group (C–S bond cleavage), similar to N-(quinolin-8-yl)benzenesulfonamide derivatives, which produce characteristic ions (e.g., m/z 159 [M+H]+) .
- Compound 22 : Characterized by IR (amide C=O stretch ~1650 cm⁻¹) and NMR (aromatic proton shifts δ 7.2–8.5 ppm) .
Pharmacological and Functional Insights
While pharmacological data for the target compound are absent in the evidence, structural analogs provide clues:
- Anticoagulant Activity: Thioxothiazolidinone derivatives () show anticoagulant properties, implying that the pyrroloquinolinone scaffold may interact with blood coagulation pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide, and what challenges arise during purification?
- Methodology : The compound’s synthesis typically involves coupling the pyrrolo[3,2,1-ij]quinolinone core with benzenesulfonamide via nucleophilic substitution or palladium-catalyzed cross-coupling. Key intermediates like methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate () are synthesized first, followed by sulfonamide functionalization. Challenges include low yields during cyclization steps, which can be mitigated by optimizing solvent polarity (e.g., DMF/EtOH mixtures) and using catalysts like DMAP. Purification often requires gradient HPLC with C18 columns and trifluoroacetic acid as a mobile-phase modifier .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : 1H/13C NMR resolves the methyl group at N1 and the sulfonamide proton environment. Coupling constants (e.g., J = 8–10 Hz for quinoline protons) confirm stereochemistry .
- X-ray Diffraction : Single-crystal analysis (e.g., Cu-Kα radiation) determines bond angles (e.g., C12–N1–C2 = 101.5°) and confirms the fused pyrroloquinoline system’s planarity .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., m/z 365.1245 [M+H]+) .
Q. How can researchers assess the compound’s solubility and stability under physiological conditions?
- Methodology : Use shake-flask assays with PBS (pH 7.4) and DMSO co-solvents to measure solubility. Stability is tested via forced degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. For in vitro assays, prepare stock solutions in DMSO (<0.1% final concentration) to avoid solvent interference .
Advanced Research Questions
Q. What computational strategies are recommended for predicting the compound’s biological targets and binding modes?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrases). Focus on the sulfonamide group’s hydrogen bonding with Zn²+ in active sites .
- QSAR : Train models using descriptors like logP, topological polar surface area (TPSA), and H-bond acceptor/donor counts to correlate structural features with activity .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD < 2 Å indicates stable binding) .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC50 variability)?
- Methodology :
- Assay Standardization : Replicate assays across multiple labs using identical cell lines (e.g., HEK293 vs. HeLa) and ATP concentrations (e.g., 10 µM).
- Orthogonal Validation : Confirm enzyme inhibition (e.g., carbonic anhydrase IX) with SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to rule out assay artifacts .
- Meta-Analysis : Pool data from ≥5 studies to calculate weighted mean IC50 values and identify outliers using Grubbs’ test .
Q. What strategies improve yield in the cyclization step during synthesis?
- Methodology :
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF, DMAc) with microwave-assisted heating (80–120°C) to enhance reaction rates .
- Catalysts : Screen Brønsted acids (e.g., p-TsOH) or Lewis acids (e.g., ZnCl2) to stabilize transition states.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track cyclization progress and terminate reactions at ~90% conversion .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity?
- Methodology :
- Analog Synthesis : Modify the benzenesulfonamide substituents (e.g., para-NO2, meta-Cl) and the pyrroloquinoline methyl group.
- Selectivity Profiling : Screen analogs against panels of related enzymes (e.g., carbonic anhydrase isoforms I, II, IX) to identify substituents that reduce off-target binding .
- Free Energy Calculations : Use MM-PBSA to compare binding affinities across isoforms and guide structural modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
